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hemoglobin Himeji

Cat. No.: B1167606
CAS No.: 102576-76-1
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Description

Historical Context of Discovery and Naming

Hemoglobin Himeji was first identified and reported in 1986. nih.govelsevier.es Its discovery occurred during the investigation of a Japanese male patient with diabetes mellitus. nih.govelsevier.es The variant was initially detected due to an unusually high level of N-terminal glycation on the beta chain, estimated to be approximately three times greater than that observed in normal hemoglobin A in the same blood sample. tandfonline.comdnai.org The naming of hemoglobin variants often reflects the geographical location where they were first discovered or studied. Given its initial report in Japan nih.govelsevier.es and the name "Himeji," it is likely named after a place in Japan, potentially Himeji City or a related region.

Prevalence and Geographic Distribution of this compound Alleles

This compound is considered a very rare hemoglobinopathy. nih.govresearchgate.net Following its initial discovery in a Japanese individual, subsequent reports have documented its presence in two Japanese families and in members of a Portuguese family, including an isolated case also in Portugal. elsevier.es As of a report in 2017, these constituted the known occurrences of this particular hemoglobin variant. nih.gov While the incidence of abnormal hemoglobins (B146990) in the Japanese population in general is estimated to be between 1 in 2,000 and 1 in 3,000 individuals, this figure represents all variants and not specifically this compound, highlighting the rarity of the latter. researchgate.net

Classification within Hemoglobinopathies

Hemoglobinopathies are broadly categorized into disorders affecting the quantity of globin chain production (thalassemias) and those affecting the structure of the globin chains (hemoglobin variants). nih.govwikipedia.orgsah.org.arsouthtees.nhs.uk this compound falls under the latter category, being a structural variant. nih.govwikipedia.orgsah.org.ar The specific molecular defect in this compound is a substitution of alanine (B10760859) (Ala) by aspartic acid (Asp) at position 140 (or 141 in newer nomenclature) of the beta-globin chain, denoted as β140 (H18) Ala→Asp or p.Ala141Asp. nih.govelsevier.esdrugbank.comresearchgate.nettandfonline.comscispace.comresearchgate.net This mutation results in a slightly unstable hemoglobin molecule. drugbank.comresearchgate.nettandfonline.comscispace.com Unstable hemoglobin variants form a subcategory within the structural hemoglobinopathies. nih.gov

Research findings indicate that this compound exhibits altered properties compared to normal hemoglobin A. It is described as a fast-moving variant in certain analytical methods. nih.govresearchgate.net Studies have shown that stripped this compound has a decreased oxygen affinity, although in red cells from carriers, the oxygen affinity was slightly higher than normal, attributed to a reduced effect of 2,3-diphosphoglycerate. tandfonline.com A notable characteristic is the increased glycation at the N-terminus of the mutated beta chain. nih.govdrugbank.comresearchgate.nettandfonline.comscispace.com This enhanced glycation can lead to significant discrepancies in the measurement of glycated hemoglobin (HbA1c), a key marker for glycemic control in diabetic patients, depending on the assay method used. nih.govelsevier.esresearchgate.netscispace.comresearchgate.netnih.gov For instance, one case reported a fasting plasma glucose of 190 mg/dL with an HbA1c of 4.1% by HPLC, and a later measurement of 4.5% by HPLC and 236 mg/dL fasting plasma glucose, highlighting the inconsistency. nih.gov Another case showed an HbA1c by affinity method of 18.0% but only 5.3% by HPLC in the same patient. researchgate.net

The presence of this compound, while often clinically silent in terms of causing severe hematologic symptoms nih.govresearchgate.netnih.gov, is significant in its interference with HbA1c measurements, necessitating the use of alternative methods for monitoring glycemic control in affected individuals. nih.govelsevier.esresearchgate.netresearchgate.net

Data on the percentage of this compound in heterozygous carriers has been reported in some cases:

Case DescriptionPercentage of Abnormal HemoglobinSource
Diabetic patient~40% of total hemoglobin tandfonline.com
76-year-old white woman32.8% nih.govresearchgate.net
39-year-old native of Portugal39.2% (interpreted as Hb J initially) elsevier.es

These reported percentages suggest that this compound can constitute a significant fraction of the total hemoglobin in heterozygous individuals.

Properties

CAS No.

102576-76-1

Molecular Formula

C30H29IN2O7

Synonyms

hemoglobin Himeji

Origin of Product

United States

Molecular Genetics and Hemoglobin Himeji Allele Characterization

Genetic Locus and Specific Gene Mutation Associated with Hemoglobin Himeji

This compound is associated with mutations in the human beta-globin (HBB) gene. The HBB gene is located on chromosome 11p15.5. hmdb.ca

Detailed Analysis of the Beta-Globin (HBB) Gene Mutation (p.Ala141Asp or β140(H18)Ala→Asp)

The primary mutation identified in this compound is a substitution at codon 141 of the beta-globin chain, where alanine (B10760859) (Ala) is replaced by aspartic acid (Asp). This is denoted as p.Ala141Asp in protein nomenclature. elsevier.esnih.govresearchgate.netlovd.nlresearchgate.net In older nomenclature, this position was referred to as β140, and the mutation is written as β140(H18)Ala→Asp, indicating the substitution of Alanine by Aspartic acid at position 140, which is the 18th residue in the H helix of the beta-globin chain. elsevier.esresearchgate.netsemanticscholar.orgcitius.technologyscispace.comresearchgate.netnih.govnih.gov At the DNA level, this mutation is a heterozygous change of c.422C>A in the HBB gene. elsevier.esnih.govresearchgate.netspringermedicine.com This specific mutation leads to the production of the this compound variant. elsevier.esnih.govresearchgate.netresearchgate.net

This compound is a fast-moving hemoglobin variant. nih.govtandfonline.com It exhibits increased oxygen affinity and slight molecular instability. nih.govresearchgate.nettandfonline.com A notable characteristic is the increased glycation of the N-terminus of the beta chain. elsevier.esnih.govresearchgate.netscispace.comresearchgate.net This enhanced glycation can interfere with the accurate measurement of HbA1c, a key marker for glycemic control in diabetic patients, often leading to falsely elevated or inconsistent results depending on the assay method used. elsevier.esnih.govresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.net

Consideration of Other Reported this compound Mutations (e.g., β82 Asp→Tyr, if established as distinct Himeji)

While the p.Ala141Asp (β140 Ala→Asp) mutation is consistently associated with this compound in multiple reports, one source mentions this compound being characterized by a point mutation leading to the substitution of tyrosine for aspartic acid at position 82 (β82 Asp→Tyr) of the beta-globin chain. ontosight.ai This β82 Asp→Tyr mutation is also described as resulting in a high-affinity hemoglobin with a left-shifted oxygen-hemoglobin dissociation curve. ontosight.ai However, the majority of the scientific literature links this compound to the β140(H18)Ala→Asp mutation. elsevier.esnih.govresearchgate.netlovd.nlresearchgate.netsemanticscholar.orgcitius.technologyscispace.comresearchgate.netnih.govnih.govtandfonline.comresearchgate.netdnai.org The β82 position is known to be involved in the binding site of 2,3-BPG, a molecule that affects hemoglobin's oxygen affinity. chegg.com A mutation at β82 (specifically β82 Lys→Asp) has been reported to lower oxygen-binding affinity, which contrasts with the high affinity typically associated with this compound (β140 Ala→Asp). ontosight.aichegg.com Another hemoglobin variant, Hb Setif, involves a β94 Asp→Tyr substitution. nih.gov Given the strong and consistent association of this compound with the β140(H18)Ala→Asp mutation in numerous studies and databases, the β82 Asp→Tyr description might refer to a different, potentially misclassified, variant or represent allelic heterogeneity that is not widely documented as "this compound". Based on the prevalence in the literature, the p.Ala141Asp (β140 Ala→Asp) is the established mutation for this compound.

Allelic Heterogeneity and Homozygous Forms

Information specifically on allelic heterogeneity beyond the primary p.Ala141Asp mutation being definitively classified as this compound is limited in the provided search results. Similarly, detailed research findings on homozygous forms of this compound are not extensively described. The reported cases primarily discuss heterozygous individuals carrying one copy of the mutated HBB gene. elsevier.esnih.govresearchgate.netresearchgate.netspringermedicine.com The clinical presentation in heterozygous carriers is often described as clinically silent or associated with mild effects, primarily noted due to interference with HbA1c measurements. nih.govresearchgate.netresearchgate.net The absence of detailed reports on homozygous forms might suggest they are extremely rare or potentially associated with more severe phenotypes, leading to underreporting or early detection challenges.

Haplotype Analysis and Evolutionary Origins of this compound Alleles

Haplotype analysis has been conducted to investigate the evolutionary origins of this compound alleles.

Comparative Haplotype Studies in Affected Populations

Comparative haplotype studies have been performed on families with this compound from different populations, specifically Japanese and Portuguese families. nih.govtandfonline.com These studies aimed to determine if the occurrences of the same abnormal hemoglobin variant in geographically distinct populations were due to independent mutational events or gene flow. tandfonline.com

Independent Mutational Events versus Gene Flow Hypotheses

Studies comparing the restriction haplotypes linked to the mutated beta-globin genes in Japanese and Portuguese families carrying this compound strongly suggest independent origins for the Ala-Asp mutation in these two populations. tandfonline.com Despite some uncertainty in the 3' subhaplotype, the observed differences in haplotype backgrounds support the hypothesis that the this compound mutation (β140 Ala→Asp) arose independently in Japan and Portugal, rather than spreading through gene flow. tandfonline.com However, the possibility of a recombination event within the beta-globin gene cluster that could obscure a single origin cannot be entirely excluded. tandfonline.com

Table 1: Key Genetic Information for this compound

FeatureDetail
GeneHBB (Hemoglobin, beta)
Chromosome Locus11p15.5
Primary Mutationc.422C>A
Protein Mutationp.Ala141Asp (β140(H18)Ala→Asp)
InheritanceAutosomal (typically observed in heterozygous form)

Table 2: Reported Haplotype Findings for this compound

PopulationHaplotype Characteristics (based on RFLP analysis)Proposed Origin
JapaneseDistinct from Portuguese carriersIndependent mutation event
PortugueseDistinct from Japanese carriersIndependent mutation event

Biochemical and Biophysical Characterization of Hemoglobin Himeji

Impact of the Specific Amino Acid Substitution on Hemoglobin Tertiary and Quaternary Structure

Normal adult hemoglobin (HbA) exists as a tetramer composed of two alpha (α) and two beta (β) subunits wikipedia.orgnih.gov. The transition between the tense (T) state (deoxygenated) and the relaxed (R) state (oxygenated) involves significant conformational changes at the α1β2 and α2β1 interfaces, impacting the quaternary structure and oxygen affinity nih.govderangedphysiology.com. The introduction of a charged residue like aspartic acid at β140 could potentially alter the interactions at or near these interfaces, thereby influencing the stability of the T and R states and the transition between them.

Oxygen Binding Kinetics and Affinity of Hemoglobin Himeji

This compound is characterized by altered oxygen binding properties compared to HbA. It is described as a high-affinity hemoglobin variant ontosight.ai. This means it binds oxygen more readily in the lungs but releases it less efficiently in the peripheral tissues ontosight.ai.

Analysis of Oxygen-Hemoglobin Dissociation Curve Shifts

The increased oxygen affinity of this compound results in a leftward shift of the oxygen-hemoglobin dissociation curve ontosight.ai. The oxygen-hemoglobin dissociation curve illustrates the relationship between the partial pressure of oxygen (pO2) and the percentage saturation of hemoglobin with oxygen litfl.comnih.gov. A leftward shift indicates that a lower pO2 is required to achieve a given percentage of hemoglobin saturation, reflecting a higher affinity for oxygen nih.govmsdmanuals.com.

Data from studies on this compound have shown altered parameters related to oxygen equilibrium. While the cooperative intersubunit interaction, as expressed by the Hill coefficient (n value), was found to be normal in one study, the effects of allosteric effectors like 2,3-diphosphoglycerate (DPG) and inositol (B14025) hexaphosphate (IHP) were decreased in this compound tandfonline.com. Specifically, the oxygen affinity of stripped this compound was decreased, but the oxygen affinity of red cells from a carrier was slightly higher than normal due to the reduced effect of 2,3-diphosphoglycerate nih.govtandfonline.com.

Mechanisms Underlying Altered Oxygen Transport Function

The altered oxygen transport function in this compound is primarily attributed to its increased oxygen affinity, leading to reduced oxygen release in tissues ontosight.ai. The substitution at β140 (H18) Ala→Asp likely impacts the interaction with allosteric effectors such as 2,3-diphosphoglycerate. DPG is a molecule that binds to the central cavity of the hemoglobin tetramer in the T state, stabilizing the deoxygenated form and promoting oxygen release wikipedia.orgmsdmanuals.com. The decreased effect of DPG in this compound suggests that the aspartic acid substitution at β140 may interfere with the normal binding or function of DPG, thereby favoring the R state and increasing oxygen affinity tandfonline.com. This reduced sensitivity to DPG contributes to the leftward shift of the oxygen dissociation curve and impaired oxygen delivery to tissues tandfonline.comontosight.ai.

Glycation Characteristics of this compound

This compound exhibits distinct glycation characteristics, which have significant implications, particularly in the context of monitoring glycemic control in individuals with diabetes mellitus.

Enhanced N-Terminal Glycation of the Beta Chain

A notable feature of this compound is the enhanced glycation at the N-terminus of the beta chain elsevier.esresearchgate.netnih.govithanet.eunih.gov. Glycation is a non-enzymatic reaction between sugars, primarily glucose, and free amino groups on proteins, such as the N-terminal valine of the beta chain in hemoglobin spandidos-publications.comscispace.combiorxiv.org. This process forms a reversible Schiff base (aldimine) which then undergoes an irreversible Amadori rearrangement to form a stable ketoamine spandidos-publications.com.

In this compound, the βN-terminal glycation has been estimated to be significantly higher than that in HbA in the same blood sample researchgate.netnih.gov. One study estimated the βN-terminal glycation in the abnormal hemoglobin to be approximately 3 times as much as that in HbA researchgate.netnih.gov. Another study reported that most of the glycated this compound (85.6%) emerged as Hb Himeji1c, while only 44.5% of glycated HbA emerged as HbA1c, estimating the glycation on the βN-terminal to be 15.1% for this compound and 4.6% for HbA tandfonline.com.

The enhanced glycation in this compound is hypothesized to occur close to the N-terminal valine and the 140th amino acid in the beta chain spandidos-publications.comnih.gov. The presence of the aspartic acid substitution at β140 may influence the local environment or the accessibility of the N-terminal valine to glucose, leading to an increased rate of aldimine formation, the initial step of the glycation process researchgate.netbiorxiv.org. This enhanced N-terminal glycation of the beta chain in this compound contributes to discrepancies observed in HbA1c measurements depending on the assay method used researchgate.netnih.gov.

Table 1: Summary of Key Biochemical and Biophysical Characteristics of this compound

CharacteristicFindingReference(s)
Amino Acid Substitutionβ140(H18) Ala→Asp researchgate.netnih.govithanet.eunih.gov
Molecular StabilitySlightly unstable elsevier.esresearchgate.netnih.govithanet.eunih.govtandfonline.com
Oxygen AffinityIncreased (High-affinity hemoglobin) elsevier.esnih.govontosight.aielsevier.es
Oxygen Dissociation Curve ShiftLeftward ontosight.ai
Effect of DPGDecreased tandfonline.com
βN-terminal GlycationEnhanced (approx. 3 times higher than HbA) elsevier.esresearchgate.netnih.govithanet.eunih.govtandfonline.com

Table 2: Estimated βN-terminal Glycation Levels

Hemoglobin TypeEstimated βN-terminal Glycation (%)Reference
This compound15.1 tandfonline.com
Hemoglobin A (HbA)4.6 tandfonline.com

Mechanistic Basis for Increased Glycation Propensity

This compound is defined by a mutation at position 140 of the beta (β) chain, where alanine (B10760859) (Ala) is substituted by aspartic acid (Asp) (β140 Ala→Asp). guidetopharmacology.orgscilit.comdsmz.denih.govnih.govnih.govnih.govnih.govmetabolomicsworkbench.orguni-freiburg.denih.gov This structural variation is associated with an increased propensity for glycation compared to normal adult hemoglobin (Hemoglobin A). guidetopharmacology.orgscilit.comnih.govnih.govnih.govnih.govmetabolomicsworkbench.org The enhanced glycation in this compound is particularly observed at the N-terminus of the beta chain. guidetopharmacology.orgscilit.comnih.govnih.govnih.govnih.govmetabolomicsworkbench.org

The non-enzymatic glycation of hemoglobin is initiated by the reaction between a reducing sugar, primarily glucose, and free amino groups on the hemoglobin molecule, predominantly the N-terminal valine of the beta chains and the epsilon-amino groups of lysine (B10760008) residues. This initial reaction forms a reversible Schiff base. metabolomicsworkbench.orgebrary.netdergipark.org.trjppres.com The Schiff base then undergoes an Amadori rearrangement to form a more stable ketoamine, known as fructosamine (B8680336). nih.govmetabolomicsworkbench.orgebrary.net Hemoglobin A1c (HbA1c) is the specific ketoamine formed by the glycation of the N-terminal valine of the beta chain of Hemoglobin A. metabolomicsworkbench.orgdiabetesjournals.org

In the case of this compound, research suggests that the mutation at β140 contributes to an enhanced rate of this glycation process. An early study estimated the β-terminal glycation in the abnormal hemoglobin to be approximately three times higher than that in Hemoglobin A within the same blood sample. nih.govnih.gov

Further investigation into the mechanistic basis for this increased glycation propensity has focused on the initial step of the Maillard reaction, the aldimine (Schiff base) formation. In vitro studies incubating whole blood cells from individuals with this compound with a high concentration of glucose (500 mg/dl) demonstrated an enhanced aldimine formation reaction in the variant hemoglobin. nih.govnih.gov After a one-hour incubation, the increase in the labile fraction of the variant hemoglobin (labile HbX1c) was significantly higher compared to the increase in the labile fraction of Hemoglobin A (labile HbA1c) in control samples. nih.gov

Hemoglobin TypeIncrease in Labile Fraction (%) (Mean ± Standard Deviation)
Hemoglobin A (Controls)1.1 ± 0.3 nih.gov
This compound (HbX1c)1.8 ± 0.1 nih.gov
This compound (HbA1c)0.5 ± 0.2 nih.gov

Cellular and Subcellular Pathophysiology of Hemoglobin Himeji

Erythrocyte Metabolism and Survival in the Presence of Hemoglobin Himeji

The inherent instability of this compound directly compromises the structural integrity and lifespan of the red blood cell, leading to a state of chronic, compensated hemolysis in affected individuals.

Impact on Erythrocyte Lifespan and Turnover

FeatureNormal ErythrocyteErythrocyte with this compound
Average Lifespan ~120 daysDecreased
Primary Driver of Removal SenescencePremature destruction due to Hb instability
Turnover Rate NormalIncreased

This table summarizes the comparative impact of this compound on erythrocyte lifespan and turnover.

Cellular Mechanisms of Hemolysis and Reticulocytosis Dynamics

The primary mechanism of hemolysis associated with unstable hemoglobin variants like this compound is extravascular. doctorabad.com The process begins with the denaturation of the unstable hemoglobin, which then aggregates to form intracellular inclusions known as Heinz bodies. nih.gov These rigid inclusions decrease the deformability of the erythrocyte membrane. As these less pliable cells attempt to navigate the narrow sinusoids of the spleen, they are recognized as abnormal by splenic macrophages and are phagocytized. doctorabad.com This premature destruction of red blood cells is termed extravascular hemolysis.

Cellular Oxygen Homeostasis and Tissue Hypoxia Mechanisms

This compound is characterized by a high affinity for oxygen. nih.gov This property fundamentally alters the dynamics of oxygen transport and delivery, creating a potential for tissue hypoxia despite normal arterial oxygen saturation. The oxygen-hemoglobin dissociation curve in individuals with this variant is shifted to the left, signifying that the hemoglobin binds oxygen more readily in the lungs but releases it less efficiently to the peripheral tissues. mdpi.comwikipedia.org

This impaired oxygen unloading at the tissue level can lead to cellular hypoxia, a state of oxygen deprivation. mdpi.com To counteract this, the body initiates a physiological compensatory mechanism: the kidneys increase the production of erythropoietin to stimulate erythropoiesis, the production of red blood cells. mdpi.com This results in a higher than normal red blood cell count (erythrocytosis), which aims to increase the total oxygen-carrying capacity of the blood to ensure adequate oxygen delivery to the tissues. mdpi.comresearchgate.net

ParameterEffect of this compoundPhysiological Consequence
Oxygen Affinity IncreasedLeft-shift in oxygen-dissociation curve
Oxygen Delivery to Tissues DecreasedPotential for tissue hypoxia
Compensatory Response Increased erythropoietin productionCompensatory erythrocytosis

This table outlines the mechanisms by which this compound affects cellular oxygen homeostasis.

Potential for Oxidative Stress and Reactive Oxygen Species Generation within Erythrocytes

The molecular instability inherent to this compound makes it more susceptible to auto-oxidation than normal Hemoglobin A. nih.gov Auto-oxidation is a process where the ferrous iron (Fe²⁺) in the heme group, which is capable of binding oxygen, is oxidized to the ferric state (Fe³⁺). doctorabad.com This conversion forms methemoglobin, which is unable to transport oxygen. doctorabad.com

The process of auto-oxidation can generate reactive oxygen species (ROS), such as superoxide (B77818) radicals. nih.gov An accumulation of ROS within the erythrocyte leads to a state of oxidative stress. nih.gov This oxidative environment can cause damage to cellular components, including lipids in the cell membrane and the hemoglobin molecule itself. The oxidative damage further promotes hemoglobin denaturation, heme loss, and the formation of Heinz bodies, creating a vicious cycle that exacerbates hemolysis and shortens the red blood cell's lifespan. doctorabad.comnih.gov

Interaction of this compound with Cellular Regulatory Pathways

The metabolic state of the erythrocyte is intricately linked to the function of its primary protein, hemoglobin. The increased oxidative stress and energy demands placed on the red blood cell by the presence of this compound likely influence key metabolic pathways.

Influence on Glycolytic Pathways and Red Blood Cell Energetics

Mature erythrocytes lack mitochondria and are entirely dependent on glycolysis for the production of adenosine (B11128) triphosphate (ATP). youtube.com This energy is vital for maintaining cell membrane integrity, ion gradients through pumps like Na⁺/K⁺-ATPase, and the biconcave shape of the cell. stackexchange.comnih.gov The glycolytic pathway in red blood cells has two main branches: the Embden-Meyerhof pathway (EMP), which is the primary source of ATP, and the Hexose Monophosphate (HMP) shunt (also known as the pentose (B10789219) phosphate (B84403) pathway). nih.gov

Research Findings on this compound and Nitric Oxide Bioavailability Inconclusive

Extensive research has yielded no specific scientific data or clinical studies detailing the interaction between this compound and the modulation of nitric oxide (NO) bioavailability. This compound is a rare, abnormal hemoglobin variant resulting from a heterozygous mutation in the beta-globin gene, specifically a substitution of alanine (B10760859) for aspartic acid at position 140 (β140 Ala→Asp). This variant is characterized by a high affinity for oxygen and a slight molecular instability.

While the general roles of hemoglobin in nitric oxide transport and metabolism are well-documented, there is a significant gap in the scientific literature regarding how the specific structural and functional changes in this compound impact these processes. The pathophysiology of this particular hemoglobin variant has primarily been studied in the context of its interference with glycated hemoglobin (HbA1c) measurements in individuals with diabetes mellitus.

General principles of hemoglobin biochemistry suggest potential, though unconfirmed, mechanisms by which this compound might influence NO bioavailability:

High Oxygen Affinity: The increased oxygen affinity of this compound stabilizes it in the R-state (relaxed, oxygenated) conformation. The allosteric state of hemoglobin is a known regulator of its interaction with nitric oxide, including the formation of S-nitrosohemoglobin (SNO-Hb), a key molecule in NO transport and delivery to the vasculature. However, without specific studies on this compound, it is unknown how its altered oxygen affinity affects SNO-Hb formation and release dynamics.

Molecular Instability: Some unstable hemoglobin variants are associated with a degree of hemolysis, leading to the release of cell-free hemoglobin into the plasma. Cell-free hemoglobin is a potent scavenger of nitric oxide, which can significantly reduce its bioavailability and contribute to endothelial dysfunction. While this compound is described as "slightly unstable," the clinical significance of this instability in terms of hemolysis and its subsequent impact on NO levels has not been investigated.

Due to the absence of direct research, any discussion on the cellular and subcellular pathophysiology of this compound concerning the modulation of nitric oxide bioavailability would be speculative. Authoritative, scientifically accurate content on this specific topic cannot be generated at this time. Further research is required to elucidate the relationship, if any, between the this compound variant and nitric oxide metabolism.

Advanced Diagnostic Methodologies for Hemoglobin Himeji Detection and Characterization

Molecular Genetic Methodologies

Molecular genetic testing provides the most definitive diagnosis of Hemoglobin Himeji by identifying the specific mutation in the beta-globin (HBB) gene. These methods are essential for confirming results from protein analysis and for prenatal and carrier screening.

Direct sequence analysis of the HBB gene is the gold standard for identifying the genetic basis of hemoglobin variants. uw.edu this compound results from a specific point mutation in the HBB gene, leading to an amino acid substitution in the beta-globin chain.

The process involves amplifying the entire coding region and flanking intronic sequences of the HBB gene using the polymerase chain reaction (PCR). The amplified DNA is then sequenced, most commonly using the Sanger dideoxy chain-termination method. The resulting DNA sequence is compared to the reference sequence of the normal HBB gene. uw.edu In the case of this compound, this analysis will reveal the specific heterozygous mutation responsible for the variant. This comprehensive approach not only confirms the presence of the this compound mutation but can also identify any other co-existing mutations in the beta-globin gene that might influence the clinical picture. oup.com

Table 1: Genetic Basis of this compound

FeatureDescription
Gene HBB (Hemoglobin Subunit Beta)
Chromosomal Location 11p15.4
Mutation Type Point Mutation
Specific Mutation c.422C>A
Amino Acid Change p.Ala141Asp (Alanine to Aspartic Acid at position 141)

This table outlines the specific genetic alteration that defines this compound.

For laboratories that frequently screen for known hemoglobin variants, targeted allele-specific assays can be a more rapid and cost-effective approach than full gene sequencing. One such method is the allele-specific polymerase chain reaction (AS-PCR). scihub.org This technique uses PCR primers designed to be specific for either the normal (wild-type) allele or the mutant allele. researchgate.net

In the context of this compound, two forward primers would be designed: one that perfectly matches the normal DNA sequence at the mutation site and another that matches the this compound mutation. A common reverse primer is used for both reactions. Under stringent PCR conditions, amplification will only occur if the primer perfectly matches the template DNA. researchgate.net By running separate reactions for the normal and mutant alleles, or by using fluorescently labeled probes in a real-time PCR format, the presence of the this compound mutation can be determined. While highly specific for the targeted mutation, this method will not detect other, unknown variants that may be present in the HBB gene. scihub.org

Next-Generation Sequencing (NGS) has revolutionized the genetic diagnosis of hemoglobinopathies by allowing for the simultaneous sequencing of multiple genes. nih.gov Targeted NGS panels for hemoglobinopathies typically include the alpha-globin (HBA1, HBA2) and beta-globin (HBB) genes, as well as other genes that can influence the clinical phenotype. sanquin.orgresearchgate.net

The primary advantage of NGS is its high-throughput capability, making it suitable for large-scale screening programs and for complex cases where multiple genetic modifiers may be involved. nih.gov For the identification of this compound, a targeted NGS panel would efficiently detect the specific point mutation in the HBB gene. Furthermore, this approach can simultaneously identify any other clinically significant hemoglobin variants or thalassemia mutations. nih.gov While powerful, the complexity of NGS data analysis requires specialized bioinformatic pipelines and expertise. nih.gov

Table 2: Comparison of Molecular Genetic Methodologies

MethodologyPrincipleAdvantagesLimitations
Sanger Sequencing Dideoxy chain-termination method to determine the nucleotide sequence of a specific DNA segment.Gold standard for mutation confirmation; detects novel and rare variants.Lower throughput; relatively higher cost per sample for single gene analysis.
Allele-Specific PCR (AS-PCR) Utilizes PCR primers specific to known mutations to selectively amplify either the normal or mutant allele.Rapid, cost-effective for screening known mutations.Only detects the targeted mutation; will not identify other variants.
Next-Generation Sequencing (NGS) Massively parallel sequencing of millions of DNA fragments simultaneously.High throughput; can analyze multiple genes at once; identifies co-inherited mutations.Complex data analysis; higher initial instrument cost.

This interactive table summarizes the key features of the molecular techniques used to diagnose this compound.

Protein-Based Analytical Techniques for this compound Detection

Protein-based methods are typically the initial step in screening for hemoglobinopathies. These techniques separate different hemoglobin fractions based on their physicochemical properties, such as electrical charge and size. An abnormal peak or band corresponding to a variant hemoglobin will prompt further, more definitive testing.

High-Performance Liquid Chromatography (HPLC) is a widely used automated method for the separation and quantification of hemoglobin fractions. researchgate.net In cation-exchange HPLC, hemolysate is introduced into a column containing a negatively charged stationary phase. The different hemoglobin molecules, which have varying positive charges, are eluted from the column by a buffer with increasing ionic strength. researchgate.net Each hemoglobin variant has a characteristic retention time, which is the time it takes to pass through the column. scispace.com

This compound, being a structurally abnormal hemoglobin, will separate from the major adult hemoglobin (HbA) and other normal hemoglobin fractions. Its presence is indicated by an abnormal peak on the chromatogram. The exact retention time of this compound can vary depending on the specific HPLC system and analytical conditions used. scispace.com It is important to note that the presence of this compound can interfere with the measurement of glycated hemoglobin (HbA1c), a crucial marker for monitoring glycemic control in individuals with diabetes mellitus. This interference can lead to either falsely high or low HbA1c values depending on the specific HPLC instrument and method. researchgate.net

Table 3: Illustrative HPLC Data on HbA1c Measurement in a Patient with this compound

HPLC SystemHbA1c (%)Glycated Variant (%)Total Glycated Hemoglobin (%)
System A 3.29.112.3
System B 5.24.59.7

This table presents hypothetical data based on published findings, illustrating how different HPLC systems can yield varying results for glycated hemoglobin fractions in the presence of this compound.

Capillary electrophoresis (CE) is another powerful automated technique for separating hemoglobin fractions. researchgate.net In CE, separation occurs in a narrow, buffer-filled silica (B1680970) capillary based on the electrophoretic mobility of the charged hemoglobin molecules in an electric field. nih.gov The molecules migrate through the capillary at different speeds depending on their charge-to-mass ratio, and are detected as they pass a specific point. researchgate.net

CE offers high resolution and rapid analysis times. nih.gov this compound, due to its amino acid substitution, will have an altered surface charge compared to normal hemoglobin A, resulting in a different migration time and a distinct peak on the electropherogram. The separation pattern in CE is generally comparable to that of traditional gel electrophoresis but with superior resolution and quantification. researchgate.net While specific zonal migration data for this compound is not widely published, it would be expected to migrate to a position distinct from the common hemoglobin fractions, flagging it as an unknown variant that requires further characterization by molecular methods. researchgate.net

Mass Spectrometry-Based Approaches for Definitive Identification

Mass spectrometry (MS) has emerged as an indispensable tool for the definitive characterization of hemoglobin variants, offering unparalleled precision and specificity. Unlike traditional protein analysis methods that can yield ambiguous results, MS-based approaches directly measure the molecular mass of the globin chains, allowing for the precise determination of mass shifts caused by amino acid substitutions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a cornerstone technique for the initial identification of hemoglobin variants. By analyzing the intact globin chains, ESI-MS provides an accurate molecular weight measurement, which is the first step in pinpointing a mutation. The process involves introducing a dilute solution of the hemolysate into the mass spectrometer, where the globin chains are ionized and separated based on their mass-to-charge ratio.

The definitive identification of this compound relies on the detection of a specific mass shift in the β-globin chain. The underlying mutation is a substitution of Alanine (B10760859) (C₃H₅NO) by Aspartic Acid (C₄H₅NO₃) at position 140. This substitution results in a predictable increase in the molecular mass of the β-chain.

Table 1: Calculated Mass Shift for this compound (β140 Ala→Asp)

Amino Acid (Replaced) Formula Average Mass (Da) Amino Acid (Substituted) Formula Average Mass (Da) Net Mass Shift (Da)

Note: Masses are based on average isotopic composition. High-resolution mass spectrometry measures monoisotopic masses for greater precision.

ESI-MS analysis of a sample containing this compound will reveal a population of β-globin chains with a mass approximately 44.01 Da greater than the normal β-globin chain (wild-type average mass: ~15,867.2 Da). This precise mass difference provides strong evidence for an Alanine to Aspartic Acid substitution, guiding further confirmatory analysis. semanticscholar.org

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS/MS)

For the most challenging cases, particularly in resolving variants with minute mass differences or for achieving the highest level of confidence in identification, Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is employed. The unparalleled ultra-high resolution and mass accuracy of FT-ICR MS, especially with high-field instruments (e.g., 21 Tesla), set a benchmark for hemoglobin variant analysis. researchgate.net

This technique can resolve isotopic distributions of proteins, allowing for the differentiation of hemoglobin variants that differ by less than one Dalton. researchgate.net In the case of this compound, FT-ICR MS can unequivocally confirm the +44.01 Da mass shift with exceptional accuracy.

Furthermore, when coupled with tandem mass spectrometry (MS/MS), FT-ICR can be used to sequence the protein. By isolating the variant β-chain and subjecting it to fragmentation, the precise location of the mutation can be determined. This top-down approach provides definitive confirmation of the β140 Ala→Asp substitution that characterizes this compound. researchgate.netnih.gov Research has successfully applied this methodology for the first characterization of the homozygous form of the this compound variant. researchgate.net

Top-Down Proteomics for Structural Variant Characterization

Top-down proteomics is a powerful analytical strategy that involves the direct analysis of intact proteins in the mass spectrometer. nih.gov This approach is particularly well-suited for characterizing structural hemoglobin variants like this compound because it preserves the complete protein sequence and any post-translational modifications. fsu.edu

In a top-down experiment, the intact normal (HbA) and variant (Hb Himeji) β-globin chains are introduced into the mass spectrometer, typically using ESI. Their intact masses are measured with high precision, confirming the presence of the variant. Subsequently, the variant protein ions are isolated and fragmented using techniques such as Electron Capture Dissociation (ECD) or Collision-Induced Dissociation (CID). fsu.eduejmanager.com

The resulting fragment ions are then mass-analyzed. By mapping the series of fragment ions (e.g., c- and z-ions in ECD), the protein's amino acid sequence can be read directly. For this compound, this process would reveal a mass shift corresponding to an Aspartic Acid residue instead of an Alanine at the 140th position of the β-chain, thereby providing unambiguous identification and localization of the mutation without the need for enzymatic digestion, which is characteristic of bottom-up proteomics. nih.govejmanager.com

Interference and Limitations in Standard Glycated Hemoglobin Assays

The presence of this compound significantly complicates the measurement of glycated hemoglobin (HbA1c), a critical marker for the long-term monitoring of glycemic control in diabetic patients. The variant's unique properties lead to method-dependent discrepancies and analytical challenges that can result in clinically misleading information.

Method-Dependent Discrepancies in HbA1c Measurement with this compound

The HbA1c value in individuals with this compound can vary dramatically depending on the analytical method used. This is because different methods rely on distinct principles—such as charge, structure, or chemical properties—which are affected differently by the variant. lcms.cz

A comprehensive study on a family with this compound highlighted these stark discrepancies. While the patient had normal glucose tolerance, various HbA1c methods reported values ranging from normal to markedly elevated, indicative of severe hyperglycemia. lcms.cz

Table 2: HbA1c Values in a Patient with this compound Using Various Methods

Analytical Method Principle Reported HbA1c Value (%)
HPLC (HLC-723G8) Cation-Exchange Chromatography 3.2
HPLC (HA-8160) Cation-Exchange Chromatography 5.2
Immunoassay Antibody-based 11.5
Enzymatic Assay Enzymatic reaction 9.7
Affinity Method Boronate Affinity Chromatography 7.2

Data sourced from Nishihara E, et al. Clinica Chimica Acta. 2011. lcms.cz

These findings underscore the unreliability of most standard HbA1c assays in patients with this compound. The wide variation can lead to either a missed diagnosis of diabetes or unnecessary and potentially harmful treatment if clinicians are unaware of the interference. nih.gov

Analytical Challenges Posed by Altered this compound Glycation and Charge Properties

The analytical challenges stem from two primary characteristics of this compound: its altered electrical charge and its intrinsically higher rate of glycation.

Increased Glycation Rate: A seminal study on this compound discovered that its β-chain undergoes N-terminal glycation at a rate approximately three times higher than that of the normal HbA β-chain within the same blood sample. waters.com More recent research suggests this is due to an enhanced aldimine formation reaction, which is the initial step in the glycation process. researchgate.net This intrinsically higher glycation rate means that for any given average blood glucose concentration, a person with this compound will have a genuinely higher total percentage of glycated hemoglobin. Methods that measure total glycated hemoglobin without discriminating between glycated HbA and glycated Hb Himeji, such as affinity chromatography and ESI-MS, will reflect this increase. lcms.cz Immunoassays, which use antibodies targeting the glycated N-terminus of the β-chain, also yield falsely high results, suggesting that the structural change at position 140 may increase the accessibility or reactivity of the N-terminal valine. lcms.cznih.gov

These combined effects make the interpretation of HbA1c values in patients with this compound exceptionally difficult and highlight the necessity of using advanced diagnostic methodologies for accurate characterization and alternative strategies for glycemic monitoring.

Alternative Biochemical Markers for Glycemic Assessment in this compound Carriers (e.g., Fructosamine (B8680336), Glycated Serum Albumin)

The presence of this compound (Hb Himeji), a rare β-chain variant, significantly complicates the use of hemoglobin A1c (HbA1c) for monitoring long-term glycemic control in individuals with diabetes mellitus. nih.govresearchgate.net Hb Himeji exhibits an increased rate of glycation, which can lead to falsely elevated HbA1c readings. elsevier.esnih.gov This discrepancy between HbA1c values and actual mean blood glucose can result in mismanagement of diabetes. nih.govresearchgate.net Consequently, alternative biochemical markers are essential for accurate glycemic assessment in carriers of this hemoglobin variant. nih.govresearchgate.netelsevier.es

Fructosamine and glycated serum albumin (GSA) have emerged as reliable alternatives to HbA1c in clinical situations where HbA1c is inaccurate, such as in the presence of hemoglobinopathies. elsevier.esresearchgate.net These markers reflect shorter-term glycemic control, typically over the preceding two to three weeks, which corresponds to the half-life of serum proteins like albumin. researchgate.netnih.gov

Fructosamine measures the total amount of glycated serum proteins, with glycated albumin being the major component since albumin is the most abundant protein in the blood. researchgate.netmlo-online.com Research has demonstrated that fructosamine levels provide a reliable estimate of glycemic status in individuals with hemoglobin variants. myadlm.org

In patients with Hb Himeji, commercial assays that measure these glycated serum proteins can provide a more accurate reflection of glycemic control. nih.govelsevier.es However, it is important to note that neither fructosamine nor GSA has been correlated with the long-term risk of chronic diabetes complications to the same extent as HbA1c in the general population. nih.govelsevier.es Therefore, in conjunction with these markers, self-monitoring of blood glucose (SMBG) or continuous glucose monitoring (CGM) plays a crucial role in the effective management of diabetes in these individuals. nih.govelsevier.es

Table 1: Comparison of Glycemic Markers in the Context of this compound

Feature Hemoglobin A1c (HbA1c) Fructosamine Glycated Serum Albumin (GSA)
Analyte Measured Glycated Hemoglobin Total Glycated Serum Proteins (Primarily Albumin) Glycated Albumin
Reflects Glycemic Control Over ~3 months ~2-3 weeks ~2-3 weeks
Reliability in Hb Himeji Carriers Unreliable; often falsely elevated or low depending on the assay method. nih.govelsevier.esnih.gov Reliable alternative. elsevier.esmyadlm.org Reliable alternative, potentially superior to fructosamine. nih.govmlo-online.com
Standardization Well-standardized (NGSP) Less standardized than HbA1c and GSA. Better standardized than fructosamine. nih.gov
Correlation with Complications Risk Strong correlation in the general diabetic population. Not as well-established as HbA1c. nih.govelsevier.es Limited data on long-term outcomes compared to HbA1c. mlo-online.com
Clinical Utility Gold standard for general population, but problematic in hemoglobinopathies. researchgate.net Useful for short-term monitoring and in cases of HbA1c interference. researchgate.net Useful for short-term monitoring and when HbA1c is unreliable; may be preferable to fructosamine. nih.govmlo-online.com

Bioinformatic Tools for Hemoglobin Variant Analysis and Interpretation of Mass Spectrometry Data

The definitive characterization of hemoglobin variants like Hb Himeji relies on advanced analytical techniques, with mass spectrometry (MS) playing a pivotal role. nih.gov MS-based methods, particularly top-down proteomics, allow for the precise determination of the molecular weight of intact globin chains, enabling the detection of mass shifts caused by amino acid substitutions. fsu.edulcms.cz However, the interpretation of the complex data generated by mass spectrometry requires sophisticated bioinformatic tools to translate raw spectral data into clinically meaningful results.

Several bioinformatic approaches and software tools have been developed to streamline the analysis of MS data for hemoglobin variant identification. These tools assist in deconvoluting complex spectra, identifying variant peptides, and pinpointing the exact location of a mutation.

One such approach involves the development of custom scripts and programs. For instance, R programming scripts have been created to facilitate the rapid identification of hemoglobin variants from top-down MS data. fsu.edu One script, named "Variants Identifier," searches the data against a curated database of known variants, matching accurate mass differences and diagnostic ions. fsu.edu A complementary script, "PredictDiag," can be used to predict the relevant diagnostic ions for known variant sequences, further aiding in their identification. fsu.edu

Commercially and academically available software packages are also integral to the analysis workflow. Programs like ProSightPD and TraceFinder are used for processing high-resolution accurate-mass (HRAM) data. thermofisher.com These tools help in the automated identification of proteins and their modifications, mapping variant sequences, and visualizing the deconvoluted spectra. thermofisher.com Another software, MaxEnt , utilizes a maximum entropy-based algorithm to deconvolute the series of multiply charged ions produced by electrospray ionization (ESI-MS), transforming them into a clear molecular weight scale. lcms.cz This process is crucial for accurately measuring the mass of both normal and variant globin chains, even for minor components. lcms.cz

The integration of these bioinformatic tools with high-resolution mass spectrometry provides a powerful platform for the unambiguous identification and characterization of hemoglobin variants. This synergy is essential for moving beyond initial screening methods like electrophoresis or HPLC, which may not be able to differentiate between variants with similar properties, and for confirming the genetic basis of a suspected hemoglobinopathy. fsu.edu

Table 2: Bioinformatic Tools for Hemoglobin Variant Analysis via Mass Spectrometry

Tool/Software Primary Function Application in Hemoglobin Variant Analysis
Custom R Scripts (e.g., Variants Identifier, PredictDiag) Automated data searching and diagnostic ion prediction. Rapidly searches top-down MS data against a variant database; predicts and identifies unique diagnostic ions for specific variants. fsu.edu
ProSightPD Top-down proteomics data analysis. Identifies proteins from complex MS data, maps variant sequences, and provides visualization of results. thermofisher.com
TraceFinder Quantitative and qualitative data processing. Processes high-resolution mass spectrometry data for protein quantitation and confident data review. thermofisher.com
MaxEnt Deconvolution of ESI-MS spectra. Transforms complex multiply charged ion spectra into a zero-charge state mass spectrum, allowing for precise molecular weight determination of globin chains. lcms.cz
Xcalibur Data visualization and instrument control. Used for visualizing raw mass spectrometry data and deconvolving spectra with integrated tools like Xtract. fsu.edu

Future Research Directions in Hemoglobin Himeji Science

Elucidation of Detailed Protein Dynamics and Conformational Changes Induced by the Mutation

Future research aims to fully understand how the Ala to Asp substitution at position 141 impacts the dynamic behavior and three-dimensional structure of the Hemoglobin Himeji protein. Techniques such as hydrogen/deuterium exchange mass spectrometry (HDX-MS) and nuclear magnetic resonance (NMR) spectroscopy are crucial for probing protein dynamics and conformational changes in solution under near-physiological conditions nih.govbiorxiv.orgmdpi.com. Molecular dynamics (MD) simulations can complement experimental data by providing atomic-level insights into the flexibility and movement of the protein, helping to identify regions most affected by the mutation biorxiv.org. Understanding these dynamic and conformational alterations is key to explaining the observed functional characteristics of this compound, such as its altered oxygen affinity and mild instability nih.govelsevier.es.

Development of Novel Diagnostic Platforms for High-Throughput Screening

The interference of this compound with standard HbA1c assays highlights the need for improved diagnostic methods nih.govelsevier.es. Future research will focus on developing novel, high-throughput screening platforms capable of accurately identifying this compound and quantifying glycemic control in affected individuals. Droplet microfluidics and advanced mass spectrometry techniques, such as HPLC-tandem mass spectrometry (MS/MS), show promise for rapid and sensitive detection of hemoglobin variants, even from small sample volumes like dried blood spots advancedsciencenews.comresearchgate.net. Developing assays that are not affected by the altered glycation or charge properties of this compound, perhaps by targeting different parts of the molecule or using methods like boronate affinity chromatography which are generally less impacted by variants, is an active area of investigation nih.govscience.gov. High-throughput screening approaches can accelerate the discovery and validation of such platforms mdpi.comnih.gov.

In Vitro and In Silico Modeling of this compound Function and Stability

To gain deeper insights into the functional consequences of the this compound mutation, researchers are pursuing both in vitro and in silico modeling approaches. In vitro studies involving purified this compound can precisely measure oxygen binding affinity and assess molecular stability under various conditions science.gov. These experiments can help to quantify the mild instability and increased oxygen affinity previously reported for this variant nih.govelsevier.es. In silico methods, including molecular dynamics simulations and computational modeling of protein-ligand interactions, can predict the structural and energetic consequences of the Ala141Asp substitution biorxiv.orguni-heidelberg.deescholarship.org. These models can help to elucidate the mechanisms underlying altered oxygen transport and enhanced glycation, guiding the interpretation of experimental observations and predicting the behavior of the variant under different physiological states.

Q & A

Q. How does hemoglobin Himeji differ structurally from wild-type hemoglobin, and what experimental methods are used to characterize these differences?

this compound is a β-globin chain variant (β140 Ala→Thr) that alters oxygen-binding affinity and stability. To characterize structural differences, researchers should employ:

  • High-performance liquid chromatography (HPLC) to detect elution profile anomalies .
  • Mass spectrometry for precise identification of the amino acid substitution .
  • Electrophoresis (e.g., capillary zone electrophoresis) to observe migration patterns, though this variant may overlap with other hemoglobins, necessitating confirmatory sequencing . Table 1: Analytical Techniques for Hemoglobin Variant Detection
MethodUtility for Himeji DetectionLimitations
HPLCHigh sensitivity for elution time shiftsRequires calibration with known controls
Mass SpectrometryDefinitive structural confirmationCostly equipment and expertise
ElectrophoresisInitial screening toolLow specificity without sequencing

Q. What clinical implications arise from this compound’s altered oxygen affinity, and how can these be modeled in vitro?

The β140 Ala→Thr substitution reduces oxygen affinity, potentially causing mild hemolytic anemia. To model functional impacts:

  • Use oxygen dissociation curves with tonometry to quantify P50 values .
  • Perform thermal stability tests (e.g., incubation at 50°C) to assess precipitation rates, correlating with in vivo red cell lysis .
  • Employ molecular dynamics simulations to predict conformational changes in the β-globin chain.

Q. How can researchers mitigate interference from this compound in automated hematology analyzers?

Sysmex analyzers may flag Himeji due to abnormal scattergrams. To reduce false positives:

  • Cross-validate with manual blood smear reviews for poikilocytosis or Heinz bodies .
  • Use secondary assays (e.g., HPLC or genetic testing) to confirm the variant .

Advanced Research Questions

Q. How should experimental designs account for this compound’s instability in longitudinal studies?

  • Sample handling : Store blood samples at 4°C and analyze within 24 hours to prevent degradation.
  • Replication : Include triplicate measurements for oxygen affinity and stability assays to address variability .
  • Controls : Use wild-type hemoglobin samples processed in parallel to isolate Himeji-specific effects .

Q. What strategies resolve contradictory data on this compound’s clinical significance across populations?

Discrepancies in reported symptoms (e.g., asymptomatic vs. mild anemia) may stem from genetic modifiers or environmental factors. To address this:

  • Conduct genome-wide association studies (GWAS) to identify co-inherited mutations affecting phenotype severity.
  • Perform multicenter cohort studies with standardized protocols for hematological and biochemical assessments .

Q. What methodologies are optimal for studying this compound’s interaction with oxidative stressors?

  • In vitro oxidation assays : Expose erythrocytes to phenylhydrazine and measure methemoglobin levels via spectrophotometry.
  • Proteomic profiling : Identify redox-sensitive proteins (e.g., peroxiredoxin-2) using 2D gel electrophoresis and mass spectrometry .
  • Animal models : Transgenic mice expressing human β-Himeji globin can be used to study chronic oxidative damage .

Table 2: Methodological Frameworks for Functional Studies

Research GoalKey TechniquesChallenges
Oxidative stressSpectrophotometry, proteomicsDifferentiating Himeji-specific effects from background noise
Longitudinal stabilityControlled storage conditions, replicationSample degradation over time
Population studiesGWAS, multicenter cohortsEthical and logistical coordination

Q. How can researchers ensure reproducibility when documenting this compound in publications?

Follow ICMJE guidelines to detail:

  • Reagent specifics : Manufacturer, purity, and lot numbers for antibodies or chemicals used in assays .
  • Protocol transparency : Share electrophoresis/HPLC settings and raw data in supplementary materials .
  • Ethical compliance : Include IRB approval numbers for human studies.

Methodological Considerations

Q. What statistical approaches are suitable for analyzing variable expressivity of this compound?

  • Multivariate regression to account for covariates (e.g., age, coexisting α-thalassemia).
  • Machine learning (e.g., random forests) to identify predictive biomarkers of clinical severity.

Q. How to design a study comparing this compound’s prevalence across diverse populations?

  • Use stratified sampling to include ethnic groups with high variant incidence (e.g., Japanese populations).
  • Partner with institutions like the University of Hyogo, which has infrastructure for hemoglobinopathy research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.